molecular formula C18H19IN2O4S B451299 ethyl 5-[(dimethylamino)carbonyl]-2-[(2-iodobenzoyl)amino]-4-methyl-3-thiophenecarboxylate

ethyl 5-[(dimethylamino)carbonyl]-2-[(2-iodobenzoyl)amino]-4-methyl-3-thiophenecarboxylate

Cat. No.: B451299
M. Wt: 486.3g/mol
InChI Key: XBDKIHHWODQCRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[(dimethylamino)carbonyl]-2-[(2-iodobenzoyl)amino]-4-methyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an iodinated benzoyl group, and a dimethylamino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(dimethylamino)carbonyl]-2-[(2-iodobenzoyl)amino]-4-methyl-3-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-3-methylthiophene.

    Introduction of the Iodinated Benzoyl Group: The iodinated benzoyl group can be introduced via a Friedel-Crafts acylation reaction using 2-iodobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Dimethylamino Carbonyl Group: The dimethylamino carbonyl group can be attached through a nucleophilic substitution reaction using dimethylamine and a suitable carbonyl precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(dimethylamino)carbonyl]-2-[(2-iodobenzoyl)amino]-4-methyl-3-thiophenecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl groups can produce corresponding alcohols or amines.

Scientific Research Applications

Ethyl 5-[(dimethylamino)carbonyl]-2-[(2-iodobenzoyl)amino]-4-methyl-3-thiophenecarboxylate has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of ethyl 5-[(dimethylamino)carbonyl]-2-[(2-iodobenzoyl)amino]-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. The iodinated benzoyl group can facilitate binding to hydrophobic pockets in proteins, while the dimethylamino carbonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 5-[(dimethylamino)carbonyl]-2-[(2-iodobenzoyl)amino]-4-methyl-3-thiophenecarboxylate can be compared with other similar compounds, such as:

    Ethyl 5-[(dimethylamino)carbonyl]-2-[(2-nitrobenzoyl)amino]-4-methyl-3-thiophenecarboxylate: This compound has a nitro group instead of an iodine atom, which can significantly alter its reactivity and biological activity.

    Ethyl 5-[(dimethylamino)carbonyl]-2-[(2-chlorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate: The presence of a chlorine atom can affect the compound’s electronic properties and its interactions with molecular targets.

The uniqueness of this compound lies in its iodinated benzoyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H19IN2O4S

Molecular Weight

486.3g/mol

IUPAC Name

ethyl 5-(dimethylcarbamoyl)-2-[(2-iodobenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C18H19IN2O4S/c1-5-25-18(24)13-10(2)14(17(23)21(3)4)26-16(13)20-15(22)11-8-6-7-9-12(11)19/h6-9H,5H2,1-4H3,(H,20,22)

InChI Key

XBDKIHHWODQCRS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)C2=CC=CC=C2I

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)C2=CC=CC=C2I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.